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Compound of Interest

Compound Name: 2-Methyltryptoline

Cat. No.: B083800

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic techniques used to characterize
2-Methyltryptoline (also known as 2-methyl-1,2,3,4-tetrahydro-[3-carboline). The information
presented herein is essential for the unambiguous identification, purity assessment, and
structural elucidation of this compound, which is of significant interest in various research fields,
including pharmacology and medicinal chemistry.

Molecular Structure:

Systematic Name: 2,3,4,9-tetrahydro-2-methyl-1H-pyrido[3,4-b]indole

Synonyms: 2-MTHBC, 2-methyl-1,2,3,4-tetrahydro-f3-carboline, N2-methyl-1,2,3,4-
Tetrahydro-p-carboline[1]

CAS Number: 13100-00-0[1]

Molecular Formula: C12H1aN2[1][2]

Molecular Weight: 186.26 g/mol [1][2]

Spectroscopic Data
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The following sections summarize the expected spectroscopic data for 2-Methyltryptoline
based on the analysis of closely related analogs and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The expected chemical shifts for 2-Methyltryptoline in CDCIs are presented below.
These values are estimated based on data from similar tetrahydro-p-carboline structures.[3][4]

[5]

Table 1: Predicted *H and *C NMR Chemical Shifts for 2-Methyltryptoline

Predicted H Chemical Shift Predicted 13C Chemical Shift

Atom

(3, ppm) (3, ppm)
1 ~3.8-4.0 (s) ~45 - 50
3 ~2.9-3.1(t) ~48 - 52
4 ~2.7-2.9(t) ~20- 25
4a - ~108 - 112
5 ~7.4-7.6 (d) ~125-128
6 ~7.0-7.2(t) ~118 - 120
7 ~7.0-7.2 (1) ~120 - 123
8 ~7.2-7.4(d) ~110 - 112
8a - ~135-138
9 (NH) ~7.8-8.2 (brs)
9a - ~128 - 132
N-CHs ~25-2.7(s) ~40 - 45

Note: Chemical shifts are referenced to TMS (& = 0.00 ppm). Predicted values are based on
data for analogous structures and may vary depending on the solvent and experimental
conditions.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for 2-Methyltryptoline are detailed below.

Table 2: Predicted Infrared (IR) Absorption Frequencies for 2-Methyltryptoline

. L Expected )
Functional Group Vibrational Mode Intensity
Wavenumber (cm~?)

N-H (indole) Stretching 3300 - 3500 Medium, Sharp
C-H (aromatic) Stretching 3000 - 3100 Medium

C-H (aliphatic) Stretching 2850 - 3000 Medium to Strong
C=C (aromaitic) Stretching 1450 - 1600 Medium to Weak
C-N Stretching 1200 - 1350 Medium

C-H (aromatic) Bending (out-of-plane) 700 - 900 Strong

Note: The fingerprint region (below 1500 cm~1) will contain a complex pattern of absorptions
unique to the molecule.[6][7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation.

Table 3: Predicted Mass Spectrometry Data for 2-Methyltryptoline
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lon m/z (mass-to-charge ratio) Description
[M]*+ 186 Molecular lon
[M-1]*+ 185 Loss of a hydrogen radical

Loss of an ethyl radical (C2Hs)
via retro-Diels-Alder (RDA)

[M-29]*+ 157 _ o
fragmentation of the piperidine
ring

[M-43]* 143 Loss of a propyl radical (CsH7)

) ] Characteristic fragments of the

Aromatic fragments Various

indole ring system

Note: The fragmentation pattern of 3-carbolines is often characterized by a retro-Diels-Alder
(RDA) mechanism in the tetrahydro-3-carboline ring.[11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule,
particularly conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima for 2-Methyltryptoline

Molar Absorptivity (g,

Solvent Amax (nm)
M~icm™1)

To be determined
Ethanol/Methanol ~220, ~275 )
experimentally

Note: The absorption maxima are based on the parent tryptoline structure and may be slightly
shifted by the N-methyl group.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 2-Methyltryptoline.
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NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyltryptoline in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

o Integrate the peaks to determine the relative number of protons.

o Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce proton-proton
coupling.

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

o DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and
DEPT-135) can be performed to differentiate between CH, CHz, and CHs groups.[13]

2D NMR (Optional but Recommended):
o Perform COSY (Correlation Spectroscopy) to establish *H-'H correlations.

o Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond 1H-13C
correlations.

o Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3
bond) *H-13C correlations, which is crucial for assigning quaternary carbons.[3]

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):
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o KBr Pellet Method: Grind 1-2 mg of 2-Methyltryptoline with ~100 mg of dry KBr powder
using an agate mortar and pestle. Press the mixture into a transparent pellet using a

hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on
the ATR crystal.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the prepared sample in the spectrometer and record the sample spectrum.
o The spectrum is typically recorded in the range of 4000-400 cm~1.

Mass Spectrometry (MS)

e Sample Introduction:

o Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile
solvent (e.g., methanol or dichloromethane) and inject it into the GC. The GC will separate
the components of the sample before they enter the mass spectrometer.

o Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the
mass spectrometer via a syringe pump.

e lonization:

o Electron lonization (El): This is a common method for GC-MS and typically provides

extensive fragmentation.

o Electrospray lonization (ESI): This is a softer ionization technique often used with liquid
chromatography-mass spectrometry (LC-MS) that typically results in less fragmentation
and a more prominent molecular ion peak.
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o Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the
expected molecular ion and key fragments.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 2-Methyltryptoline in a UV-transparent
solvent (e.g., ethanol or methanol). The concentration should be chosen to give an
absorbance reading between 0.1 and 1.0.

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
o Data Acquisition:

o Fill a cuvette with the pure solvent to be used as a blank.

o Fill a second cuvette with the sample solution.

o Scan the sample over a range of wavelengths (e.g., 200-400 nm) to identify the absorption
maxima (Amax).

Visualizations
Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a compound such as 2-Methyltryptoline.
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Caption: Workflow for the spectroscopic characterization of 2-Methyltryptoline.

This technical guide provides a foundational understanding of the spectroscopic properties of
2-Methyltryptoline. For definitive structural confirmation and purity assessment, it is
imperative to acquire and interpret the full complement of spectroscopic data for an authentic
sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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